molecular formula C15H13FN4O2 B2993824 N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775542-32-9

N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2993824
CAS RN: 1775542-32-9
M. Wt: 300.293
InChI Key: OMGSEPPPFDEULU-UHFFFAOYSA-N
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Description

Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis . Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .


Synthesis Analysis

The synthesis of pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .


Molecular Structure Analysis

Pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The Yamaguchi reaction is widely and generally applied to synthesize esters and lactones. It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .

Scientific Research Applications

Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks

Fluorinated pyrazoles, including derivatives similar to the compound , are of considerable interest due to their utility as building blocks in medicinal chemistry. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This process underscores the compound's relevance in synthesizing fluorinated molecules with potential applications in drug design and discovery (Surmont et al., 2011).

Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential anticancer applications of such compounds, contributing to the development of new therapeutic agents (Hassan et al., 2014).

Anti-Lung Cancer Activity of Fluoro Substituted Compounds

Studies on novel fluoro substituted benzo[b]pyran compounds, which share a common fluorination theme with N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, demonstrate significant anti-lung cancer activity. These findings support the investigation of fluorinated compounds for their therapeutic potential, especially in oncology (Hammam et al., 2005).

Antifungal and Antimicrobial Leads from Pyrazole Derivatives

Exploring pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment, including structures analogous to the compound in focus, has led to the discovery of novel antifungal leads targeting succinate dehydrogenase (SDH). This research illustrates the compound's potential application in developing new antifungal agents, which is critical in agriculture and pharmaceuticals (Wang et al., 2020).

Mechanism of Action

Mode of Action

Pyrazinamide, a related compound, is known to disrupt membrane energetics and inhibit membrane transport function at slightly acidic ph in mycobacterium tuberculosis . It’s plausible that N-(4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide might have a similar mode of action.

Biochemical Pathways

Given the known action of pyrazinamide, it can be inferred that this compound might interfere with the fatty acid synthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

It is suggested that pyrazinamide derivatives might have a longer half-life, higher bioavailability, and be more effective .

Result of Action

It is known that pyrazinamide and its analogs inhibit the activity of purified fas i , which could lead to the inhibition of growth and replication of Mycobacterium tuberculosis.

Action Environment

It is known that the antituberculous activity of pyrazinamide is enhanced by iron , suggesting that the presence of certain environmental factors might influence the activity of this compound.

Safety and Hazards

Thionyl chloride, which is used in the synthesis of pyrazinamide analogues, is listed under the Chemical Weapons Convention and releases toxic sulfur oxide when react with carboxylic acid .

Future Directions

The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGSEPPPFDEULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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